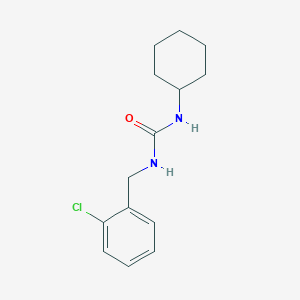
3-(2-chlorophenyl)-5-methyl-N-(thien-2-ylmethyl)isoxazole-4-carboxamide
Vue d'ensemble
Description
3-(2-Chlorophenyl)-5-methyl-N-(thien-2-ylmethyl)isoxazole-4-carboxamide, also known as CPMIT, is a synthetic compound belonging to the class of organic compounds known as isoxazoles. It is a heterocyclic compound containing a five-membered ring of three carbon atoms, one nitrogen atom, and one oxygen atom. CPMIT has been used in a variety of scientific research applications, including drug development, biochemical and physiological studies, and laboratory experiments.
Applications De Recherche Scientifique
3-(2-chlorophenyl)-5-methyl-N-(thien-2-ylmethyl)isoxazole-4-carboxamide has been used in a variety of scientific research applications, including drug development, biochemical and physiological studies, and laboratory experiments. In drug development, this compound has been used as a potential therapeutic agent for the treatment of certain diseases, including cancer and neurodegenerative disorders. In biochemical and physiological studies, this compound has been used to study the effects of various compounds on biological systems, such as enzymes and proteins. In laboratory experiments, this compound has been used to study the structure and function of various molecules, such as DNA and proteins.
Mécanisme D'action
Mode of Action
It’s known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Biochemical Pathways
It’s known that indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Similar compounds, such as indole derivatives, have been found to possess a wide range of biological activities .
Action Environment
It’s known that the environment can significantly impact the effectiveness of similar compounds .
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-(2-chlorophenyl)-5-methyl-N-(thien-2-ylmethyl)isoxazole-4-carboxamide in laboratory experiments include its low cost, ease of synthesis, and ability to modulate the activity of certain proteins. However, there are some limitations to using this compound in laboratory experiments. For example, this compound has a short half-life and is not very stable in solution, which can limit its use in certain experiments. In addition, this compound has not been extensively studied in humans and its effects on humans are not yet fully understood.
Orientations Futures
For 3-(2-chlorophenyl)-5-methyl-N-(thien-2-ylmethyl)isoxazole-4-carboxamide research include further studies on its mechanism of action, biochemical and physiological effects, and potential therapeutic applications. In addition, further studies are needed to better understand the advantages and limitations of using this compound in laboratory experiments. Finally, further studies are needed to evaluate the safety and efficacy of this compound in humans.
Propriétés
IUPAC Name |
3-(2-chlorophenyl)-5-methyl-N-(thiophen-2-ylmethyl)-1,2-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O2S/c1-10-14(16(20)18-9-11-5-4-8-22-11)15(19-21-10)12-6-2-3-7-13(12)17/h2-8H,9H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFWCZDAKJINNOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NCC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![4-[4-Fluoro-2-(phenylmethoxy)phenyl]-2,6-bis(1-methylethyl)-5-(1-propen-1-yl)-3-pyridinecarboxaldehyde](/img/structure/B3037613.png)




![[(1S,2R,3S,5S,6R)-2-Benzyl-3-hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-6-yl] benzoate](/img/structure/B3037623.png)


